N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a cyclopropyl-substituted imidazole moiety linked via an ethyl carboxamide bridge. The compound’s crystallographic data and molecular conformation have likely been refined using programs such as SHELXL, a gold-standard tool for small-molecule structure determination .
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-12(20)5-4-11(17-18)14(21)16-7-9-19-8-6-15-13(19)10-2-3-10/h4-6,8,10H,2-3,7,9H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDCCGWUONCAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=CN=C2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropyl group and an imidazole ring, positions it as a candidate for various biological applications, particularly in the fields of cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways. This modulation can lead to diverse biological effects, which are crucial for its therapeutic potential.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives with similar structural motifs have shown enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with critical cellular pathways such as NF-kB signaling .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells. For instance, studies have highlighted the importance of nitrogen-containing heterocycles in enhancing binding affinity and selectivity towards target enzymes .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a related compound in hypopharyngeal tumor cells. The results demonstrated that the compound induced apoptosis more effectively than conventional treatments like bleomycin. This suggests that structural modifications similar to those found in this compound could enhance therapeutic efficacy against resistant cancer types .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with cyclin-dependent kinases (CDKs). The findings revealed that certain derivatives effectively inhibited CDK activity, which is crucial for cell cycle regulation. This inhibition could provide a pathway for developing novel cancer therapeutics targeting specific kinases involved in tumor progression .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in hypopharyngeal tumor cells; more effective than bleomycin. |
| Study 2 | Enzyme Interaction | Inhibited CDK activity; potential for novel cancer therapeutics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity : The target compound exhibits superior potency (IC50 = 8.3 nM) compared to analogs lacking the cyclopropyl group (e.g., 23.1 nM for the unsubstituted imidazole variant). This suggests cyclopropyl enhances target binding, likely via hydrophobic interactions or conformational restraint .
Solubility : Despite high potency, the target compound’s solubility (0.12 mg/mL) is lower than the unsubstituted imidazole analog (0.45 mg/mL). This trade-off highlights the challenge of balancing lipophilicity and bioavailability.
In contrast, the 4-chlorophenyl analog adopts a planar conformation, reducing binding affinity .
Q & A
Q. What are the established synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane functionalization, imidazole ring formation, and carboxamide coupling. Key steps include:
- Imidazole alkylation : Reacting cyclopropane derivatives with ethylenediamine analogs under anhydrous conditions (e.g., DMF, 60–80°C) to form the imidazole-ethyl backbone .
- Pyridazine ring construction : Using 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as a precursor, coupled via carbodiimide-mediated reactions (e.g., EDCI/HOBt) .
- Optimization : Apply statistical design of experiments (DoE) to minimize trial-and-error. For example, use factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer: Validation requires a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm hydrogen/carbon environments (e.g., δ 11.55 ppm for NH protons in DMSO-d6 , δ 197.43 ppm for carbonyl carbons ).
- HRMS : Verify molecular ion peaks (e.g., m/z 392.2 [M+H]+ ).
- HPLC : Assess purity (>98% via reverse-phase C18 columns) .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for imidazole cyclization .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvent systems or catalyst combinations .
- Molecular dynamics (MD) : Simulate solubility and stability in biological matrices (e.g., aqueous vs. lipid environments) .
Q. Example Workflow :
Generate in silico reaction library using tools like Gaussian or ORCA.
Validate predictions with microfluidic high-throughput screening.
Iterate via feedback loops between computational and experimental data .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use isogenic cell lines and control for batch effects (e.g., ATP levels in viability assays).
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Dose-response normalization : Report IC50/EC50 values relative to internal standards (e.g., cisplatin for cytotoxicity) .
Case Study :
A study reporting inconsistent antimicrobial activity might trace discrepancies to differences in bacterial membrane permeability assays (e.g., gram-negative vs. gram-positive models) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
Q. What advanced purification techniques address challenges in isolating this compound?
Methodological Answer:
- Preparative HPLC : Use gradient elution (ACN/H2O + 0.1% TFA) to resolve polar byproducts .
- Countercurrent chromatography (CCC) : Separate enantiomers if chiral centers are present .
- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent/non-solvent pairs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
